molecular formula C19H18O3 B1247786 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one CAS No. 332371-82-1

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one

Cat. No.: B1247786
CAS No.: 332371-82-1
M. Wt: 294.3 g/mol
InChI Key: QIROPQQWKBMABC-UHFFFAOYSA-N
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Description

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid compound that is characterized by the presence of two hydroxyphenyl groups attached to a heptadienone backbone. This compound is known for its biological activities and has been isolated from various plant sources, including the rhizomes of Curcuma kwangsiensis . It is a member of the phenols and enones, and it plays a role as a plant metabolite .

Biochemical Analysis

Biochemical Properties

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been identified as an inhibitor of the nucleocapsid protein of SARS-CoV-2, demonstrating outstanding inhibitory activity . The compound binds to the N-terminal domain of the nucleocapsid protein, thereby inhibiting its function . Additionally, it has been shown to inhibit lipid peroxidation more potently than alpha-tocopherol, indicating its strong antioxidant properties .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has demonstrated antiproliferative activity against cancer cells, including breast and lung cancer cells . The compound inhibits melanogenesis in B16 melanoma cells, suggesting its potential in treating skin disorders . Furthermore, it has been shown to protect cells from beta-amyloid insult, indicating its potential in neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the N-terminal domain of the nucleocapsid protein of SARS-CoV-2, inhibiting its function and thereby exhibiting antiviral activity . It also inhibits lipid peroxidation by interacting with cellular antioxidants, enhancing its protective effects against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity against the nucleocapsid protein of SARS-CoV-2 over extended periods . Long-term studies have shown that it continues to inhibit lipid peroxidation and protect cells from oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving breast cancer models, the compound exhibited a dose-dependent relationship, showing significant anticancer activity without causing weight reduction, mortality, or tissue toxicity . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit lipid peroxidation, indicating its role in oxidative stress pathways . The compound’s interaction with cellular antioxidants further enhances its protective effects against oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Pharmacokinetics and tissue distribution studies have shown that the compound exhibits good bioavailability and stability . Its localization and accumulation within specific tissues contribute to its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been shown to localize within cellular compartments involved in oxidative stress pathways, enhancing its protective effects against oxidative damage . Targeting signals and post-translational modifications may direct the compound to specific organelles, optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one can be synthesized through various synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by cyclization and dehydration reactions to form the heptadienone structure. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The compound can also be isolated from natural sources, such as the rhizomes of Curcuma kwangsiensis, through extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives. Substitution reactions can result in esters or ethers .

Scientific Research Applications

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A well-known diarylheptanoid with similar structure and biological activities.

    Diferuloylmethane: Another diarylheptanoid with anti-inflammatory and antioxidant properties.

    Bisdemethoxycurcumin: A curcuminoid with similar therapeutic potential

Properties

IUPAC Name

1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-6,8-9,11-14,21-22H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIROPQQWKBMABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C=CC=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855509
Record name 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332371-82-1
Record name 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reported biological activity of 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one?

A1: this compound has demonstrated in vitro growth inhibitory activity against bloodstream forms of African trypanosomes. [] Studies show it exhibits an IC50 value in the range of 1-3 µg/mL against this parasite, highlighting its potential as a lead compound for developing new trypanocidal drugs. [] Further research is needed to explore its mechanism of action and efficacy in vivo.

Q2: Has this compound been investigated as a potential antiviral agent?

A2: While not experimentally validated, in silico studies suggest that this compound could be a potential inhibitor of SARS-CoV2 main protease (Mpro). [] Molecular docking simulations revealed that this compound exhibits a strong binding affinity to the catalytic domain of Mpro, comparable to or even exceeding that of known inhibitors like lopinavir. [] These preliminary findings warrant further investigation through in vitro and in vivo studies to confirm its antiviral potential and explore its mechanism of action against SARS-CoV2.

Q3: What are the structural characteristics of this compound?

A3: this compound is a diarylheptanoid, characterized by two phenyl rings connected by a seven-carbon chain featuring a dienone moiety. While specific spectroscopic data is not provided in the cited research, its structure can be elucidated through a combination of 1D and 2D NMR techniques, as demonstrated for similar diarylheptanoids. [] Further analysis, including mass spectrometry and infrared spectroscopy, can provide additional structural information.

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